molecular formula C11H16N4O B11817476 N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide

Cat. No.: B11817476
M. Wt: 220.27 g/mol
InChI Key: LKSSYHAOBKPIBO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide typically involves the reaction of 2-piperidin-1-ylpyridine-4-carboximidamide with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve bulk manufacturing processes that ensure consistency and scalability. These methods often include the use of automated reactors and purification systems to maintain the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N’-hydroxy-2-piperidin-1-ylpyridine-4-carboxamide, while reduction may produce N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidine .

Scientific Research Applications

N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide is unique due to its combined piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various research fields .

Properties

IUPAC Name

N'-hydroxy-2-piperidin-1-ylpyridine-4-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-11(14-16)9-4-5-13-10(8-9)15-6-2-1-3-7-15/h4-5,8,16H,1-3,6-7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSSYHAOBKPIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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